molecular formula C7H5NO5 B3338932 2,4-Dicarboxypyridine 1-oxide CAS No. 16830-32-3

2,4-Dicarboxypyridine 1-oxide

Cat. No.: B3338932
CAS No.: 16830-32-3
M. Wt: 183.12 g/mol
InChI Key: BFNUAVYHTAXPOB-UHFFFAOYSA-N
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Description

2,4-Dicarboxypyridine 1-oxide (CAS 16830-32-3) is a high-purity heterocyclic compound that serves as a sophisticated building block in advanced materials science and coordination chemistry. Its molecular formula is C 7 H 5 NO 5 , with a molecular weight of 183.12 g/mol . The compound's primary research value lies in its application as a multi-dentate organic ligand for constructing metal-organic frameworks (MOFs) and coordination polymers . The unique combination of a pyridine N-oxide group and two carboxylic acid functional groups on a single, rigid aromatic ring provides multiple coordination sites for metal ions, allowing for the creation of porous crystalline materials with unique topologies . The N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its ability to act as an electron-pair donor and Lewis base, which can influence the resulting material's properties, such as its affinity for gases like carbon dioxide . Researchers are exploring how frameworks incorporating this ligand can be optimized for applications in gas storage and separation . Beyond its role in materials science, this compound and its metal complexes are investigated for their photoluminescent properties and potential in catalytic applications . The ligand can form stable complexes with various metals, including silver(II), which have been studied for their strong oxidizing potential and interactions with biological macromolecules . The compound is for research purposes only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

1-oxidopyridin-1-ium-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-6(10)4-1-2-8(13)5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNUAVYHTAXPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1C(=O)O)C(=O)O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 2,4-Dicarboxypyridine 1-oxide

The primary and most well-established method for the synthesis of this compound involves the oxidation of a suitable precursor, 2,4-lutidine (2,4-dimethylpyridine). wikipedia.orgtcichemicals.comtcichemicals.com This transformation is typically achieved using strong oxidizing agents. A common procedure involves the use of hydrogen peroxide in the presence of a catalyst or in a strong acid medium like glacial acetic acid. nih.gov The reaction proceeds through the N-oxidation of the pyridine (B92270) ring followed by the oxidation of the two methyl groups to carboxylic acids.

Another synthetic approach starts from pyridine-2,4-dicarboxylic acid, which is then subjected to N-oxidation. This can be accomplished using reagents such as hydrogen peroxide or nitric acid, followed by neutralization and crystallization to isolate the desired product.

A general overview of the synthetic approach is presented in the table below:

Starting MaterialReagentsProductReference
2,4-LutidineHydrogen Peroxide, Acetic AcidThis compound nih.gov
Pyridine-2,4-dicarboxylic acidHydrogen Peroxide or Nitric AcidThis compound

Precursor Chemistry and Reaction Pathways for N-Oxidation

The synthesis of this compound is intrinsically linked to the chemistry of its precursors, most notably 2,4-lutidine. wikipedia.orgtcichemicals.comtcichemicals.com The N-oxidation of the pyridine ring is a crucial step that significantly influences the reactivity of the molecule. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it susceptible to electrophilic attack by oxidizing agents.

The reaction pathway for N-oxidation typically involves the following steps:

Activation of the Oxidizing Agent: In the case of hydrogen peroxide in acetic acid, peracetic acid is formed in situ, which is a more potent oxidizing agent.

Nucleophilic Attack: The nitrogen atom of the pyridine ring attacks the electrophilic oxygen of the oxidizing agent.

Proton Transfer: A proton is transferred to the leaving group, resulting in the formation of the pyridine N-oxide and a byproduct (e.g., acetic acid).

The presence of the electron-donating methyl groups in 2,4-lutidine facilitates the N-oxidation process by increasing the electron density on the nitrogen atom.

Derivatization Strategies of the Carboxyl Groups

The two carboxylic acid groups of this compound offer versatile handles for further chemical modifications. These derivatizations are essential for tuning the compound's physical, chemical, and biological properties.

Esterification of the carboxylic acid groups is a common derivatization strategy. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, the reaction with diethyl sulfate (B86663) can yield the corresponding diethyl ester. nih.gov These ester derivatives are often used to enhance solubility in organic solvents and as intermediates in further synthetic transformations. nih.govgoogle.com

ReactantReagentProductReference
This compoundDiethyl sulfateDiethyl 2,4-pyridinedicarboxylate 1-oxide nih.gov

The carboxylic acid functionalities can be converted to amides through reaction with amines. This typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent. Amidation is a valuable tool for introducing diverse functional groups and building larger molecular architectures.

For enhanced reactivity, the carboxylic acid groups can be converted into more reactive species such as acid chlorides or anhydrides. Treatment of this compound with reagents like thionyl chloride or oxalyl chloride can yield the corresponding diacid chloride. thieme-connect.com These reactive intermediates are not typically isolated but are used in situ for subsequent reactions like esterification and amidation.

Regioselective Functionalization of the Pyridine Ring

The pyridine N-oxide moiety activates the pyridine ring towards electrophilic substitution, particularly at the C2 and C6 positions, and to a lesser extent at the C4 position. However, the presence of the two deactivating carboxyl groups at the 2- and 4-positions makes direct regioselective functionalization of the pyridine ring of this compound challenging.

Nevertheless, the principles of regioselective functionalization of pyridine N-oxides can be applied. nih.govresearchgate.netsci-hub.senih.gov For instance, nucleophilic attack is generally directed to the C2 and C6 positions. Strategies to achieve regioselectivity often involve the use of directing groups or carefully controlled reaction conditions. While specific examples for this compound are not extensively documented, the broader knowledge of pyridine N-oxide chemistry suggests potential pathways for its regioselective modification. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound, a compound with significant potential in various chemical applications, has been the subject of research focused on developing environmentally benign and efficient methodologies. Green chemistry principles, such as the use of safer solvents, catalytic processes, and renewable feedstocks, are increasingly being applied to the synthesis of pyridine N-oxides, including this compound and its precursors. These approaches aim to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents typically associated with traditional oxidation methods.

A primary route to this compound involves the oxidation of 2,4-dicarboxypyridine. Traditional methods often employ strong and hazardous oxidizing agents. However, green chemistry has spurred the adoption of cleaner oxidants, with hydrogen peroxide (H₂O₂) being a prominent example due to its high oxygen content and the generation of water as the sole byproduct. bme.hursc.org The efficacy of H₂O₂ is often enhanced through the use of various catalytic systems.

Several studies have explored the catalytic oxidation of pyridine carboxylic acids to their corresponding N-oxides using hydrogen peroxide. One notable green approach utilizes Preyssler's anion (H₁₄[NaP₅W₃₀O₁₁₀]), a heteropolyacid catalyst. researchgate.net This catalyst has demonstrated high selectivity and good yields in the N-oxidation of various pyridine carboxylic acids. researchgate.net The position of the carboxylic acid group on the pyridine ring plays a crucial role in the reaction, with decarboxylation sometimes occurring, particularly at the 2-position. researchgate.net

Another green catalytic system involves the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol. organic-chemistry.org This continuous flow process is considered safer and more efficient than traditional batch reactors, offering high yields of pyridine N-oxides. organic-chemistry.org The catalyst in such a system can remain active for extended periods of continuous operation. organic-chemistry.org

Metal-free catalytic systems have also been developed to avoid potential metal contamination of the product and the environment. A recyclable polymeric catalyst, poly(maleic anhydride-alt-1-octadecene) (Od-MA), has been shown to be effective for the N-oxidation of pyridine derivatives using hydrogen peroxide. rsc.org This catalyst is easily recovered by filtration and can be reused multiple times without significant loss of activity, making it an economically and environmentally attractive option. rsc.org

Furthermore, Keplerate polyoxomolybdates ({Mo132}) have been employed as reusable and effective catalysts for the oxidation of pyridines at room temperature, achieving high yields under mild conditions. rsc.org The development of solvent- and halide-free synthetic routes is another key aspect of green chemistry. For instance, a novel solvent- and halide-free method for the C–H functionalization of pyridine N-oxides has been reported, highlighting the move towards more atom-economical processes. rsc.org

Biocatalysis represents a frontier in the green synthesis of pyridine N-oxides. While specific biocatalytic routes to this compound are not yet widely documented, research into the enzymatic reduction and oxidation of pyridine N-oxide derivatives points towards future possibilities. lmaleidykla.lt For example, whole cells of Escherichia coli expressing a multicomponent, soluble di-iron monooxygenase have been used for the biocatalytic synthesis of heteroaromatic N-oxides. acs.org

The following table summarizes some of the green catalytic approaches investigated for the N-oxidation of pyridine derivatives, which are relevant to the synthesis of this compound.

Catalyst SystemOxidantSolventKey FeaturesReference(s)
Preyssler's Anion (H₁₄[NaP₅W₃₀O₁₁₀])H₂O₂Not specifiedHigh selectivity for N-oxidation of pyridine carboxylic acids. researchgate.net
Titanium Silicalite (TS-1)H₂O₂MethanolContinuous flow microreactor system; safer and highly efficient. organic-chemistry.org
Poly(maleic anhydride-alt-1-octadecene) (Od-MA)H₂O₂Not specifiedMetal-free, recyclable catalyst with high recovery yield. rsc.org
Keplerate Polyoxomolybdate ({Mo132})Not specifiedNot specifiedReusable catalyst, high yields at room temperature. rsc.org
Sodium Tungstate (Na₂WO₄·2H₂O)H₂O₂AqueousUsed for the synthesis of the isomeric 2,6-Dicarboxypyridine 1-oxide. wisc.edu
Aspartic acid-containing peptidesNot specifiedNot specifiedCatalytic, enantioselective N-oxidation of substituted pyridines. nih.gov

These research findings underscore a clear trend towards the development of more sustainable and environmentally conscious methods for the synthesis of this compound and related compounds. The focus on catalytic systems, particularly those that are reusable and metal-free, combined with the use of green oxidants like hydrogen peroxide, is paving the way for cleaner chemical manufacturing processes.

Coordination Chemistry and Metal Complexation

Ligand Design Principles and Donor Atom Characteristics

The unique structural arrangement of donor groups in 2,4-Dicarboxypyridine 1-oxide dictates its behavior as a ligand. The relative positions of the N-oxide and the two carboxylate groups at the 2- and 4-positions of the pyridine (B92270) ring influence its coordination geometry and ability to form monomeric or polymeric structures.

The two carboxylate groups at the C2 and C4 positions are primary sites for metal binding. Carboxylate groups are highly versatile in their coordination behavior and can bind to metal ions in several modes, including monodentate, bidentate (chelating or bridging), and polydentate fashions. dergipark.org.trscispace.com The specific coordination mode is often influenced by factors such as the nature of the metal ion, the pH of the reaction medium, and the presence of other co-ligands. dergipark.org.tr In complexes of the related pyridine-2,6-dicarboxylic acid, the carboxylate groups, along with the pyridine nitrogen, commonly engage in tridentate (O, N, O′) chelation to a single metal ion or form bridges between metal centers. tandfonline.com For this compound, both the 2- and 4-position carboxylates can deprotonate and offer their oxygen atoms for coordination, creating the potential for complex, high-dimensional structures.

The combination of the N-oxide oxygen and the carboxylate groups allows this compound to act as a multidentate ligand. A particularly stable arrangement often involves the formation of a chelate ring. In related isomers like picolinate (B1231196) N-oxide (with a carboxylate at the 2-position), the N-oxide oxygen and one carboxylate oxygen can bind to the same metal ion to form a stable six-membered chelating ring. rsc.org A similar chelation is anticipated for this compound, involving the N-oxide oxygen and the adjacent carboxylate at the 2-position.

In such a chelation scenario, the carboxylate at the 4-position would remain available for further coordination. It could either remain uncoordinated or, more likely, bridge to an adjacent metal center, leading to the formation of coordination polymers. This behavior is observed in complexes of the non-oxidized parent ligand, 2,4-pyridinedicarboxylic acid (lutidinic acid), where one carboxylate group often binds to a metal while the other remains dangling or extends the structure. researchgate.net The denticity of the ligand can therefore vary, acting as a bidentate chelating agent at minimum, with the potential to be a tridentate or higher-denticity bridging ligand.

Synthesis and Characterization of Metal Complexes

While detailed studies on the coordination complexes of this compound are not extensively reported in the literature, the behavior of its parent compound, 2,4-pyridinedicarboxylic acid, and related N-oxide isomers provides significant insight.

Research on the coordination chemistry of the parent ligand, 2,4-pyridinedicarboxylic acid (lutidinic acid), has yielded several transition metal complexes. These serve as valuable models for predicting the behavior of the N-oxide derivative.

Zn(II) and Ni(II) Complexes: Studies have reported the synthesis and crystal structures of Zn(II) and Ni(II) complexes with lutidinic acid. researchgate.netresearchgate.net For example, a complex with the formula [Zn(2,4-pydc)(H₂O)₄]·H₂O has been characterized, where the ligand coordinates to the zinc ion. researchgate.net Another study describes a nickel complex, [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂], where the lutidinate (B1232892) ligand binds the metal through an oxygen atom from the 2-carboxylate group, leaving the 4-carboxylate group uncoordinated. researchgate.net

Cu(II) Complexes: The first crystal structure of a simple metal(II) derivative of lutidinic acid was a copper complex. researchgate.net In the compound sodium bis(pyridine-2,4-dicarboxylato)cuprate(II) trihydrate, the Cu(II) ion is in a pyramidal environment, coordinating to two nitrogen atoms and two oxygen atoms from the lutidinate ligands. researchgate.net

Bi(III) Complexes: While no Bi(III) complexes of this compound are specifically documented, a related structure, {[Bi(NNO)₂(NO₃)]·1.5H₂O}n (where NNO is nicotinate (B505614) N-oxide), demonstrates the formation of a 3D coordination polymer. scispace.com In this complex, the Bi(III) center is coordinated by the N-oxide oxygen and the carboxylate oxygen of the NNO ligands, showcasing the typical binding pattern for this class of compounds. scispace.com Bismuth(III) has also been shown to form coordination polymers with other pyridine dicarboxylic acids, such as pyridine-2,6-dicarboxylic acid. researchgate.net

Table 1: Representative Transition Metal Complexes with 2,4-Pyridinedicarboxylic Acid and a Related N-Oxide Ligand Note: The following table includes data for the non-oxidized parent ligand (2,4-pyridinedicarboxylic acid) and a related N-oxide isomer due to the scarcity of structural data for this compound complexes.

Compound Formula Metal Ion Ligand(s) Metal Coordination Environment Key Structural Feature Reference
[Zn(2,4-pydc)(H₂O)₄]·H₂O Zn(II) 2,4-pyridinedicarboxylic acid Hexacoordinated Ligand binds via N and 2-carboxylate O researchgate.net
[Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂] Ni(II) 2,4-pyridinedicarboxylic acid Hexacoordinated 4-carboxylate group is uncoordinated researchgate.net
Na₂[Cu(2,4-pydc)₂]·3H₂O Cu(II) 2,4-pyridinedicarboxylic acid Pyramidal (N₂, O₂ from ligands + H₂O) Cu(II) coordinates to two ligand molecules researchgate.net

The coordination chemistry of this compound with main group and f-block elements is also an area of interest, primarily explored through its parent compound and related isomers.

Main Group Metal Complexes: A sodium salt of lutidinic acid, Na₂[Zn(2,4-pydc)₂(H₂O)₂]·8H₂O, has been structurally characterized, indicating the ability of the ligand to form stable complexes with main group metals, where it binds through an oxygen of the 2-carboxylate group. researchgate.net

Lanthanide/Actinide Complexes: The thermal and spectral properties of complexes formed between light lanthanides (La, Ce, Pr, Nd, Sm, Eu, Gd) and 2,4-pyridinedicarboxylate have been studied. researchgate.net These complexes typically have the general formula Ln₂(L)₃·nH₂O. researchgate.net The coordination of lanthanide ions with pyridine carboxylate N-oxide isomers has been shown to be controlled by the ligand's geometry. rsc.org For example, the reaction of Gd(III) with different isomers leads to frameworks of varying dimensionality, from 1D chains to 3D networks, highlighting the structure-directing role of the ligand. rsc.org

Table 2: Representative Lanthanide Complexes with 2,4-Pyridinedicarboxylic Acid and an Isomeric N-Oxide Ligand Note: The following table includes data for the non-oxidized parent ligand and a related N-oxide isomer to illustrate coordination principles.

Compound Formula Metal Ion Ligand(s) Dimensionality Key Structural Feature Reference
Ln₂(2,4-pydc)₃·nH₂O La(III), Ce(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III) 2,4-pyridinedicarboxylic acid Polymeric General formula for a series of hydrated complexes researchgate.net
[Gd(PNO)(H₂O)₂(SO₄)]n Gd(III) Picolinate N-oxide (PNO), Sulfate (B86663) 1D Chain Convergent PNO ligand forms a six-membered chelate ring with Gd(III) rsc.org
[Gd(NNO)(H₂O)₂(SO₄)]n Gd(III) Nicotinate N-oxide (NNO), Sulfate 2D Layer (H-bonded) Divergent NNO ligand bridges metal centers rsc.org

Geometrical Architectures and Coordination Environments in Metal Complexes

The presence of multiple functional groups allows this compound to act as a versatile linker, capable of forming discrete molecular complexes, one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. The final architecture is highly dependent on the metal ion, reaction conditions, and the presence of auxiliary ligands.

While crystal structures specifically for this compound complexes are not extensively documented in the provided literature, the behavior can be inferred from its parent compound, 2,4-pyridinedicarboxylic acid (H₂pydc), and its other isomers like pyridine-2,6-dicarboxylic acid N-oxide. For instance, the hydrothermal reaction of the parent 2,4-pyridinedicarboxylate (2,4-pdc) with various 3d transition metals has yielded a variety of coordination polymers. researchgate.net These range from 1D zigzag chains to dense 3D polymers, demonstrating the ligand's flexibility in constructing diverse networks. researchgate.net

In complexes of the parent acid, the lutidinate group is often observed to be nearly planar, binding to the metal through a nitrogen atom and an oxygen atom from the 2-carboxylate group. A common feature is the presence of a dangling, uncoordinated 4-carboxylate group, which can participate in hydrogen bonding to stabilize the crystal lattice. researchgate.net For example, in the complex [Zn(2,4-pydc)(H₂O)₄]·H₂O, the zinc ion is hexacoordinated, binding to the ligand via the nitrogen and one oxygen from the 2-carboxylate, with the remaining coordination sites occupied by water molecules. researchgate.net

The introduction of the N-oxide group is expected to significantly influence the coordination, favoring participation of the N-oxide oxygen in metal binding. Isomers like pyridine-2,6-dicarboxylic acid N-oxide (pydco) have been shown to form complex structures such as honeycomb-like 2D networks and 1D staircase-like chains. researchgate.net In these structures, the ligand can coordinate as a tridentate donor. researchgate.net It is therefore highly probable that this compound also utilizes its N-oxide oxygen in coordination, potentially leading to polynuclear or framework structures.

Table 1: Structural Characteristics of Metal Complexes with 2,4-Pyridinedicarboxylic Acid and its N-Oxide Isomers

Compound FormulaMetal IonLigandDimensionalityCoordination EnvironmentKey Features
[Zn(2,4-pydc)(H₂O)₄]·H₂O researchgate.netZn(II)2,4-pyridinedicarboxylate0D (Discrete Complex)HexacoordinatedLigand binds via N and 2-carboxylate O; 4-carboxylate is uncoordinated.
Na₂[Zn(2,4-pydc)₂(H₂O)₂]·8H₂O researchgate.netZn(II)2,4-pyridinedicarboxylate0D (Discrete Complex)HexacoordinatedLigand binds via N and 2-carboxylate O; 4-carboxylate is uncoordinated.
[Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂] researchgate.netNi(II)2,4-pyridinedicarboxylate0D (Discrete Complex)HexacoordinatedLigand binds via N and 2-carboxylate O; 4-carboxylate is uncoordinated.
[Cu(pydco)(H₂O)₂]n researchgate.netCu(II)pyridine-2,6-dicarboxylic acid N-oxide1D ChainDistorted OctahedralStaircase-like network.
{(H9a-acr)₂·[Ni₀.₅₁Zn₀.₄₉(pydco)₂(H₂O)₂]·4H₂O} researchgate.netNi(II)/Zn(II)pyridine-2,6-dicarboxylic acid N-oxide2D NetworkDistorted Octahedral4-connected topology.
[Mn₂(pydco)₂(phen)₂(H₂O)₂]·2H₂O tandfonline.comMn(II)pyridine-2,5-dicarboxylic acid N-oxide0D (Dinuclear)Not specifiedContains ancillary phenanthroline ligands.

Influence of Metal Center on Ligand Conformation and Bonding

The choice of the metal center has a profound impact on the resulting complex's stoichiometry, geometry, and stability. umc.edu.dz Different metal ions, with their characteristic coordination numbers, preferred geometries (e.g., octahedral, tetrahedral, square planar), and Lewis acidity, will interact differently with the donor atoms of this compound.

For 3d transition metals, hexacoordination is common, often resulting in distorted octahedral geometries. researchgate.netresearchgate.net Studies on the parent 2,4-pyridinedicarboxylic acid show that Zn(II) and Ni(II) form discrete, hexacoordinated complexes where water molecules complete the coordination sphere. researchgate.net In contrast, a Cu(II) complex with the same ligand was found to have a pyramidal environment. researchgate.net This highlights how the electronic configuration of the metal ion (e.g., the Jahn-Teller effect in Cu(II)) can dictate the final geometry.

The introduction of the N-oxide functionality provides a softer donor site (the oxygen atom) compared to the pyridyl nitrogen, which can alter the metal preference and bonding. The N-oxide group's ability to coordinate can lead to chelate rings of different sizes and stabilities. For instance, coordination involving the N-oxide oxygen and the 2-carboxylate group would form a stable six-membered chelate ring. The flexibility of the carboxylate groups, which can adopt monodentate, bidentate chelating, or bridging coordination modes, further adds to the structural diversity. ijirset.com The interplay between the metal's electronic properties and the ligand's conformational flexibility ultimately determines the architecture of the resulting metallo-supramolecular assembly. tandfonline.com

Solution Chemistry of Coordination Complex Formation

The formation of coordination complexes in solution is a critical aspect that often precedes the isolation of crystalline solids. The stoichiometry and stability of complexes in solution can be investigated using techniques such as potentiometric pH titrations. researchgate.netscispace.com Such studies provide valuable information on the protonation constants of the ligand and the stability constants of the metal-ligand species formed at different pH values.

For related systems, like the complexes of pyridine-2,6-dicarboxylic acid N-oxide with Cu(II) and Ag(I), solution studies have shown that the stoichiometry of the most abundant species in solution is often very similar to that found in the corresponding crystalline complexes. researchgate.net Similarly, investigations into Mn(II) complexes with pyridine-2,5-dicarboxylic acid N-oxide have correlated solution species with the solid-state structures obtained. tandfonline.com

Supramolecular Chemistry and Crystal Engineering Applications

Self-Assembly Strategies via Non-Covalent Interactions

Non-covalent interactions are the primary driving forces in the self-assembly of 2,4-Dicarboxypyridine 1-oxide into higher-order structures. The interplay of hydrogen bonding, π-π stacking, and electrostatic forces dictates the packing of molecules in the solid state, leading to robust and predictable structural motifs. tandfonline.comresearchgate.net

Hydrogen bonds are the most dominant interactions in the crystal packing of pyridine (B92270) carboxylic acids and their N-oxides. The this compound molecule possesses two carboxylic acid groups, which are strong hydrogen bond donors (hydroxyl H) and acceptors (carbonyl O), as well as an N-oxide group, which is a potent hydrogen bond acceptor. This functionality facilitates the formation of extensive and robust hydrogen-bonded networks. acs.org

In the solid state, carboxylic acid groups commonly form dimeric "homosynthons" through strong O-H···O hydrogen bonds. researchgate.net Furthermore, the N-oxide group readily participates in hydrogen bonding with protic solvents or the carboxylic acid groups themselves, an interaction noted to increase the N-O bond's magnetic shielding. lmaleidykla.lt In hydrated crystal structures, water molecules often act as bridges, connecting different organic molecules through a network of O-H···O and O-H···N bonds, further stabilizing the supramolecular architecture. researchgate.net The combination of these interactions can lead to the formation of one-dimensional ribbons or two-dimensional sheets. researchgate.netresearchgate.net Studies on related picolinic acid N-oxides have demonstrated the formation of exceptionally short and strong intramolecular O-H···O hydrogen bonds, which can significantly influence molecular conformation. lmaleidykla.ltresearchgate.net

Potential Hydrogen Bond Interactions in Crystalline this compound
Interaction Type
O-H···O (Carboxyl-Carboxyl)
O-H···O (Carboxyl-N-oxide)
O-H···O (Carboxyl-Water)
O-H···N (Water-Pyridine N)
C-H···O (Aromatic C-H-Carboxyl/N-oxide)

The aromatic pyridine ring of this compound is capable of engaging in π-π stacking interactions. These forces, although weaker than hydrogen bonds, play a crucial role in the close packing of aromatic molecules in crystals, influencing the final three-dimensional architecture. researchgate.net In coordination polymers of related pyridine dicarboxylates, strong edge-to-face aromatic π-π stacking interactions between adjacent layers have been observed, contributing significantly to the stability and rigidity of the framework. mdpi.comscispace.com Theoretical and experimental studies have shown that oxadiazole rings, which are also electron-deficient heterocycles, participate in significant π-π stacking interactions with pyridine rings, suggesting a similar propensity for the N-oxide derivative. nih.gov These stacking interactions, often occurring between parallel or offset aromatic rings, help to minimize void space and maximize van der Waals forces within the crystal lattice.

When the carboxylic acid groups of this compound are deprotonated, the resulting dianion can form robust ionic salts with various cations. The resulting electrostatic interactions and ionic hydrogen bonds are powerful tools for crystal engineering. Studies on the isomorphous series of bis(imidazolium 2,6-pyridinedicarboxylate) M(II) complexes demonstrate that the strong N-H···O hydrogen bonds between the imidazolium (B1220033) cation and the carboxylate anion dominate the crystal packing, reliably generating two-dimensional layered networks. acs.orgacs.org This strategy creates a modular system where the organic components form a robust, predictable host lattice that can accommodate different metal ions without significantly altering the packing arrangement. acs.org This principle is directly applicable to this compound, where its anionic form can be paired with organic or inorganic cations to build predictable, charge-assisted, hydrogen-bonded assemblies.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound and its non-oxidized analogue, 2,4-pyridinedicarboxylic acid (lutidinic acid), are highly effective ligands for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). The molecule can act as a multidentate ligand, bridging multiple metal centers to generate extended networks with diverse topologies. researchgate.net The coordination can occur through the nitrogen atom of the pyridine ring, the oxygen of the N-oxide, and one or both carboxylate groups, allowing for remarkable structural versatility. researchgate.net

The geometry of the 2,4-dicarboxylate ligand readily promotes the formation of one-dimensional (1D) polymeric chains. In these structures, the ligand typically bridges two metal centers. For instance, copper(II) ions have been shown to be bridged by the 2,4-pyridinedicarboxylate ligand to generate infinite zigzag chains. researchgate.net In other examples, such as with ruthenium(II), the ligand behaves as a bidentate chelator, leaving one carboxyl group free, which can then participate in inter-chain hydrogen bonding. researchgate.net The combination of coordination bonds along one direction and hydrogen bonds in others is a common strategy for building higher-dimensional networks from 1D chains. researchgate.net The specific coordination mode of the carboxylate groups (monodentate, bidentate chelating, or bidentate bridging) plays a critical role in defining the structure of the resulting polymer.

| Examples of 1D Coordination Polymers with Pyridine Dicarboxylate Ligands | | :--- | :--- | :--- | :--- | | Ligand | Metal Ion | Structural Motif | Reference | | Pyridine-2,4-dicarboxylate | Copper(II) | Infinite zigzag chain | researchgate.net | | Pyridine-2,6-dicarboxylic acid N-oxide | Silver(I) | Staircase-like network | researchgate.net | | Pyridine-2,5-dicarboxylic acid N-oxide | Nickel(II) | Chain-like structures via π-π stacking | researchgate.net | | Pyridine-2,4-dicarboxylate | Cobalt(II) | Ladder-like framework | researchgate.net |

Three-Dimensional Frameworks

The assembly of this compound with metal ions is a foundational strategy for constructing three-dimensional (3D) metal-organic frameworks (MOFs). These frameworks are coordination polymers where metal ions or clusters act as nodes, and the organic ligand serves as a linker, extending the structure in all directions. joac.info The inherent multifunctionality of this compound, with its N-oxide and two carboxylate groups, allows it to bridge multiple metal centers, facilitating the formation of stable, porous 3D networks.

In related systems using isomeric ligands like pyridine-2,6-dicarboxylic acid N-oxide, the systematic variation of reaction conditions and co-ligands has led to the successful synthesis of 3D frameworks. For example, a Cd(II) coordination polymer with this isomer forms a remarkable 3D porous framework characterized by a two-fold interpenetrating structure with rectangular channels. nih.gov Similarly, the parent compound, 2,4-pyridinedicarboxylic acid (lutidinic acid), can form infinite zigzag chains that are further linked by hydrogen bonds to create a 3D network. researchgate.net The introduction of the N-oxide group is known to significantly alter the electronic properties and coordination behavior, often enhancing the potential for creating robust frameworks with tailored properties. rsc.org The resulting porous nature of these 3D structures makes them promising candidates for applications in gas storage and separation.

Metal IonLigandFramework DimensionalityStructural FeaturesReference
Cd(II)Pyridine-2,6-dicarboxylic acid N-oxide3D2-fold interpenetrating porous framework; rectangular channels nih.gov
Nd(III)2-(2-pyridyl-N-oxide) ethylphosphonic acid3DNetwork generated by hydrogen-bonded chains nih.gov
Cu(II)Pyridine-2,4-dicarboxylic acid3DInfinite zigzag chains linked by O-H···O hydrogen bonds researchgate.net
Co(II)Pyridine-2,4-dicarboxylic acid3DHighly porous; contains cobalt hydroxide (B78521) chains researchgate.net

Topologies and Structural Motifs of Supramolecular Assemblies

The topology of a supramolecular assembly describes the fundamental connectivity of its network, abstracting the specific chemical components to a set of nodes and linkers. The use of pyridinedicarboxylic acid N-oxides in constructing coordination polymers has yielded a variety of fascinating topologies. rsc.org The final topology is dictated by factors such as the coordination geometry of the metal ion, the denticity and orientation of the ligand's functional groups, and the presence of auxiliary ligands or structure-directing agents. researchgate.netrsc.org

Isomeric ligands are instrumental in illustrating the range of possible outcomes. For instance, complexes based on pyridine-2,6-dicarboxylic acid N-oxide have been shown to form networks with distinct topologies. researchgate.net A notable example is a 4-connected network with a {4^4.6^2} topology, which corresponds to a brick-wall-like layer structure. researchgate.net Another variation results in a 3-connected staircase-like network with a {4^2.6} topology. researchgate.net These examples underscore the versatility of the pyridine dicarboxylate N-oxide scaffold in generating diverse structural motifs, from simple 1D helical chains to complex 2D layers and 3D interpenetrated frameworks. nih.gov

Ligand SystemTopology Symbol (Schläfli)ConnectivityDescriptionReference
Pyridine-2,6-dicarboxylic acid N-oxide with Ni/Zn{4^4.6^2}4-connected2D network, often described as a brick-wall or herringbone architecture. nih.govresearchgate.net
Pyridine-2,6-dicarboxylic acid N-oxide with Cu{4^2.6}3-connected1D staircase-like network. researchgate.net
Trigonal Prismatic Building Blocksacs(3,6)-connectedDefault topology for linking trigonal prisms. researchgate.net
Biphenyl-3,4',5-tricarboxylic acid with Eu(III)Not specified4-connected3D framework with 1D right-handed 4₁ helical chains. researchgate.net

Crystal Engineering Principles for Designing Functional Materials

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions to achieve desired functions. joac.info With this compound, the primary tools for this design are the coordination bonds to metal centers and a variety of non-covalent interactions, chief among them being hydrogen bonds and π-π stacking. joac.inforsc.org

The strategic placement of two carboxylate groups and an N-oxide function allows for multiple, predictable binding patterns. A dominant principle in related systems is the use of strong, directional hydrogen bonds to guide the self-assembly process. acs.org For example, studies on bis(imidazolium 2,6-pyridinedicarboxylate) M(II) complexes show that ionic hydrogen bonds between the carboxylate anions and imidazolium cations can dominate the crystal packing, forming robust 2D layered motifs. acs.org This organic framework is so resilient that it can accommodate five different transition metals without significant structural changes, demonstrating a modular approach to material design. acs.org

Furthermore, weaker interactions like π-π stacking between pyridine rings and C-H···π interactions are crucial for stabilizing higher-dimensional structures. rsc.orgresearchgate.net The interplay between strong coordination bonds and weaker non-covalent forces allows for fine-tuning of the final architecture. rsc.org By modifying reaction conditions or introducing auxiliary ligands that can participate in these interactions, it is possible to direct the assembly towards specific dimensionalities and topologies, from discrete molecules to 1D chains, 2D layers, and 3D frameworks. joac.infonih.gov

Interaction TypeFunctional Groups InvolvedRole in Crystal EngineeringReference
Coordination BondCarboxylate (O), N-oxide (O), Pyridine (N) + Metal IonForms the primary backbone of metal-organic frameworks (MOFs). researchgate.net
Hydrogen BondCarboxyl (O-H···O), N-H···O, O-H···ODirects self-assembly, forms robust synthons, links layers, and stabilizes networks. acs.orgacs.orgresearchgate.net
π-π StackingPyridine ringsStabilizes crystal packing, particularly in layered or chain structures. rsc.orgresearchgate.net
Anion-π / C-H···πAnions, C-H bonds + Pyridine ringsContributes to the formation and stability of supramolecular assemblies. rsc.orgmdpi.com

Solvent Inclusion and Guest-Host Interactions in Crystalline Networks

The dynamic nature of these frameworks is often highlighted by their response to the removal or exchange of guest molecules. In some advanced materials, this process can occur via a single-crystal-to-single-crystal (SCSC) transformation, where the framework adjusts its structure to the absence of guests without losing its crystalline integrity. nih.gov This "breathing" phenomenon is a critical property for applications in molecular separation and sensing. researchgate.net For instance, the removal of guest solvent molecules from a 3D framework can lead to a significant contraction of the unit cell volume as the structure rearranges to fill the empty space. nih.gov The ability to reversibly adsorb and desorb guest molecules is a hallmark of functional porous materials. researchgate.net Computational studies can further elucidate these host-guest interactions, providing rationales for sorption phenomena and predicting potential sorption capacities. ethernet.edu.et

Host Framework SystemGuest Molecule(s)Void Volume %Guest-Host Interaction DetailsReference
[Zn₂(TPOM)(bdc)₂]Water, DMFNot specifiedSCSC transformation observed upon guest exchange.
[Fe(pydc)(4,4'-bpy)]·H₂OWater, Methanol, EthanolNot specifiedReversible inhaling-exhaling cycle upon guest sorption/desorption. nih.gov
Zn(TPT)₂(NO₃)₂·x(Nitrobenzene)Nitrobenzene~60%Removal of guest leads to 20-23% unit cell volume contraction. nih.gov
Supramolecular host cavity (Ni(II) complex)Lattice water moleculesNot specifiedHost cavity is stabilized by O–H⋯O H-bonding with guest water molecules. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comufl.edu It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.comacs.orgnih.gov For a molecule like 2,4-Dicarboxypyridine 1-oxide, DFT calculations can elucidate how the interplay of the pyridine (B92270) N-oxide group and the two carboxylic acid substituents at the C2 and C4 positions influences its structure and reactivity. DFT functionals like B3LYP and M06 are often paired with basis sets such as 6-31G or 6-311G to achieve a balance between accuracy and computational cost. nih.govmdpi.comelectrochemsci.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. chalcogen.ro A large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity and polarizability. semanticscholar.org

For pyridine dicarboxylic acid derivatives, the positions of the carboxyl groups significantly influence the HOMO-LUMO gap. A DFT study on various pyridine dicarboxylic acid isomers (not the N-oxide) calculated their electronic properties. electrochemsci.org While specific data for this compound is scarce, we can infer the expected nature of its frontier orbitals. The N-oxide group generally increases the electron density on the ring, particularly at the ortho and para positions, while the carboxylic acid groups are electron-withdrawing. The distribution of HOMO and LUMO would likely be spread across the π-system of the aromatic ring and the functional groups.

To illustrate the type of data generated, the following table shows quantum chemical parameters calculated for pyridine dicarboxylic acid isomers using DFT at the B3LYP/6-311G(d,p) level.

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (ΔE) (eV)
2,3-Pyridinedicarboxylic acid-7.421-1.1376.284
2,4-Pyridinedicarboxylic acid -7.632-1.3396.293
2,5-Pyridinedicarboxylic acid-7.502-1.2546.248
2,6-Pyridinedicarboxylic acid-7.691-1.2026.489
Data sourced from a computational study on pyridine dicarboxylic acids. electrochemsci.org Note: These values are for the parent pyridine compounds, not the N-oxides.

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. arxiv.orgcnr.it For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral (torsional) angles. Key structural questions would include the planarity of the carboxylic acid groups relative to the pyridine ring and the potential for intramolecular hydrogen bonding between the C2-carboxyl group and the N-oxide oxygen.

Computational studies on related molecules, such as pyridine-2,5-dicarboxylic acid N-oxide, have utilized DFT to determine their optimized geometries before analyzing their coordination with metals. nih.govrsc.org Such calculations show that the N-oxide and carboxyl groups can create stable chelate rings with metal ions. rsc.org For the isolated 2,4-isomer, DFT would predict the most energetically favorable conformation, considering the steric and electronic interactions between the adjacent functional groups. The orientation of the carboxylic acid groups is particularly important, as rotation around the C-C bonds can lead to different conformers with varying energies.

After a geometry optimization, a vibrational frequency calculation is typically performed to confirm that the structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

For this compound, characteristic frequencies would include:

N-O stretching: The N-oxide bond vibration is a key feature.

C=O stretching: From the carboxylic acid groups.

O-H stretching: Also from the carboxylic acids, which may be broadened due to hydrogen bonding.

Pyridine ring vibrations: Aromatic C-C and C-N stretching and bending modes.

Studies on similar molecules, like 2,3-dicarboxy-1-methylpyridinium chloride, have successfully correlated experimental FTIR and Raman spectra with harmonic frequencies calculated using DFT (e.g., at the B3LYP/6-311++G(d,p) level). researchgate.net This correlation allows for confident assignment of the observed spectral bands to specific molecular motions.

Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms, mapping the energetic landscape that connects reactants to products. ufl.eduresearchgate.net This involves locating transition states and intermediates along a reaction pathway.

Elucidating a reaction pathway involves identifying the sequence of elementary steps that constitute a chemical transformation. ufl.edu For this compound, this could involve modeling reactions such as its role as a ligand in forming metal complexes or its potential catalytic activity. ikifp.edu.plikifp.edu.pl The process begins by proposing a plausible mechanism, then using computational methods to calculate the energies of all reactants, intermediates, products, and transition states. ufl.edu

For instance, in the formation of a coordination polymer, DFT could be used to model the step-by-step binding of a metal ion to the N-oxide and carboxylate groups, revealing the most energetically favorable coordination mode. While specific mechanistic studies on the 2,4-isomer are not prominent in the searched results, research on related pyridine N-oxides highlights their reactivity in oxidation and reduction reactions. Computational modeling could clarify the pathways for these transformations.

A transition state (TS) is the highest energy point along the minimum energy path of a reaction—a first-order saddle point on the potential energy surface. bath.ac.uk Characterizing the TS is the cornerstone of understanding reaction kinetics, as its energy relative to the reactants determines the activation energy barrier (Ea). quantumatk.com

Computationally, a transition state search algorithm is used to locate the TS geometry. A subsequent frequency calculation must confirm the structure by showing exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the path from reactants to products). bath.ac.uk

For reactions involving this compound, such as a decarboxylation or a substitution reaction, transition state theory (TST) calculations could provide the reaction rate constants. nih.govuleth.ca For example, in a potential reaction where the N-oxide group transfers its oxygen atom, DFT would be used to model the structure of the transition state where the O-N bond is partially broken and a new bond with the substrate is partially formed. The energy of this TS would determine the feasibility of the reaction.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonds, π-Stacking)

The supramolecular architecture of crystalline materials containing this compound is significantly influenced by a network of non-covalent intermolecular interactions. These interactions, primarily hydrogen bonds and π-stacking, dictate the packing of molecules in the solid state and play a crucial role in the formation and stability of its metal complexes. researchgate.net

Hydrogen Bonding: The presence of two carboxylic acid groups and an N-oxide group makes this compound an effective donor and acceptor of hydrogen bonds. In its protonated state, the carboxylic acid groups can form strong O-H···O hydrogen bonds with adjacent molecules, often leading to the formation of dimers or extended chains. researchgate.net The N-oxide group also acts as a strong hydrogen bond acceptor. In complexes with acids, extremely short and strong hydrogen bonds can form. lmaleidykla.ltresearchgate.net When coordinated to metal ions or in the presence of other molecules, the carboxylate groups and the N-oxide oxygen can participate in extensive hydrogen-bonding networks with solvent molecules (like water) or counter-ions. researchgate.net These interactions are fundamental in stabilizing the crystal lattice. For instance, studies on related dicarboxypyridine compounds show that molecules are often linked by hydrogen bonds to form endless chains or more complex three-dimensional networks. researchgate.net

Interaction TypeInteracting GroupsRole in Crystal Structure
Hydrogen Bonding Carboxylic Acid (Donor/Acceptor)Formation of dimers and chains; stabilization of the lattice. researchgate.net
N-oxide (Acceptor)Strong interactions with proton donors; stabilization. lmaleidykla.lt
Coordinated Water/SolventsLinks different components of the crystal structure. researchgate.net
π-Stacking Pyridine RingStabilizes packing; contributes to the formation of layered or stacked architectures. researchgate.net

Ligand Field Theory and Spectroscopic Property Predictions

Ligand Field Theory (LFT) is a theoretical framework used to describe the electronic structure and bonding in metal complexes. It is an extension of crystal field theory that incorporates aspects of molecular orbital theory to account for the covalent character of metal-ligand bonds. libretexts.org For complexes of this compound, LFT is instrumental in predicting and interpreting their spectroscopic properties, particularly their UV-Vis spectra which are determined by electronic transitions involving the metal d-orbitals.

In a metal complex, the d-orbitals of the central metal ion, which are degenerate (of equal energy) in the free ion, are split into different energy levels by the electric field created by the surrounding ligands. The magnitude of this splitting (Δ) is determined by the geometry of the complex and the nature of the ligands. libretexts.org this compound typically coordinates to metal ions through the nitrogen of the pyridine ring and one or both oxygen atoms of the carboxylate groups, and potentially the N-oxide oxygen. These donor atoms create a specific ligand field around the metal ion.

The strength of the ligand field determines whether a complex will be high-spin or low-spin, which affects its magnetic properties and electronic spectrum. libretexts.org Ligands are classified in the spectrochemical series based on their ability to cause d-orbital splitting. Ligands like CO and CN- are strong-field ligands, while halides are typically weak-field. libretexts.org The donor atoms of this compound (N, O) place it in the intermediate range of this series.

Computational methods based on LFT, such as Density Functional Theory (DFT), can be used to predict the electronic transitions (d-d transitions) for a given complex. nih.gov These calculations provide theoretical UV-Vis spectra, which can be compared with experimental data to confirm the structure and bonding within the complex. nih.govwhiterose.ac.uk The predicted spectra are sensitive to the coordination geometry and the specific metal-ligand bond distances and angles. For example, modifications to the pyridine ring system are known to influence the energy and symmetry of electronic states, which is reflected in the absorption spectra. cdnsciencepub.com

LFT ConceptDescriptionApplication to this compound Complexes
d-orbital Splitting The removal of degeneracy of metal d-orbitals by the ligand field.The coordination of N- and O-donor atoms splits the d-orbitals, with the pattern depending on the coordination geometry (e.g., octahedral, tetrahedral). libretexts.org
Ligand Field Strength (Δ) The energy difference between the split d-orbitals.Determines the color and magnetic properties of the complex. Used to classify the ligand in the spectrochemical series. libretexts.org
Spectroscopic Prediction Calculation of allowed electronic transitions between d-orbitals.LFT-based calculations (e.g., DFT) can predict the energies and intensities of bands in the UV-Vis spectrum, corresponding to d-d transitions. whiterose.ac.uk

Molecular Dynamics Simulations of Complex Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For complexes involving this compound, MD simulations provide insights into their dynamic behavior, stability, and interactions with their environment, which cannot be obtained from static crystal structures.

One key application of MD is to investigate the conformational flexibility of the ligand and the stability of its coordination complexes in solution. Simulations can model the interactions between the complex and solvent molecules, revealing information about solvation shells and the influence of the solvent on the complex's structure and stability. Research on related systems has used MD to understand the formation mechanism of complexes and to estimate the binding affinity between molecules. ikifp.edu.pl

MD simulations are particularly valuable for studying the behavior of large, complex systems such as Metal-Organic Frameworks (MOFs) that use this compound or similar molecules as organic linkers. cd-bioparticles.netnanochemazone.com For these materials, MD can simulate dynamic phenomena such as "breathing," where the framework undergoes structural changes like contraction or expansion in response to external stimuli such as gas adsorption or temperature changes. nih.gov For example, simulations can monitor the translational and orientational order of guest molecules within the MOF pores, providing a molecular-level understanding of the structural transitions that occur during adsorption and desorption processes. nih.gov This information is critical for designing MOFs with specific properties for applications in gas storage and separation.

Furthermore, MD simulations can be used to generate structural data for the calculation of theoretical spectroscopic data, such as IR spectra, which can then be compared with experimental results to validate the simulated models. ikifp.edu.pl

Application of MD SimulationDescription of InvestigationRelevance to this compound
Complex Stability Simulating the dynamic behavior of a metal complex in a solvent to assess its structural integrity over time.Provides insights into the stability of coordination complexes in solution.
Conformational Analysis Exploring the different possible shapes (conformations) of the ligand and its complexes.Helps understand the flexibility of the dicarboxy- N-oxide ligand upon coordination. ikifp.edu.pl
MOF "Breathing" Modeling the structural response of a Metal-Organic Framework to the inclusion or removal of guest molecules.Predicts how MOFs built with this ligand will behave in gas storage/separation applications. nih.gov
Interaction with Guests Studying the movement and placement of guest molecules (e.g., gases, solvents) within the pores of a MOF.Elucidates the mechanisms of adsorption and selectivity in MOFs. nih.gov

Catalytic Applications

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble metal-ligand complex. savemyexams.comresearchgate.net The ligand plays a crucial role in stabilizing the metal center, tuning its reactivity, and influencing the selectivity of the reaction. imperial.ac.uk 2,4-Dicarboxypyridine 1-oxide, with its multiple coordination sites (N-oxide and two carboxylates), can form stable complexes with a variety of transition metals. jcmimagescasereports.orgsmolecule.com These complexes are potential catalysts for a range of organic transformations.

The electronic properties of the pyridine (B92270) N-oxide group can enhance the catalytic activity of a metal center. Pyridine N-oxides are known to be good Lewis bases, capable of donating electron density to a coordinated metal ion. nih.gov This can increase the nucleophilicity of the metal complex, making it more reactive towards electrophiles. nih.gov The presence of two carboxylate groups allows for the formation of chelate rings, which can enhance the stability of the resulting metal complex. The specific geometry and electronic nature of complexes formed with this compound are expected to influence their catalytic performance in reactions such as oxidations and C-C coupling reactions.

While specific studies detailing the use of this compound as a ligand in homogeneous catalysis are limited, research on related pyridine carboxylic acid complexes provides a strong basis for its potential. For instance, iron complexes with picolinate (B1231196) ligands (related pyridine monocarboxylic acids) have been shown to be effective catalysts for the chemoselective oxidation of alcohols. rsc.org Similarly, cobalt complexes with pyridine-amine ligands have demonstrated activity in homogeneous water oxidation. rsc.org It is therefore highly probable that metal complexes of this compound could exhibit interesting catalytic properties.

Applications in Heterogeneous Catalysis (e.g., as part of MOF catalysts or supported complexes)

Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. savemyexams.com this compound is a promising candidate for the construction of heterogeneous catalysts, particularly as an organic linker in Metal-Organic Frameworks (MOFs). smolecule.com

MOFs are crystalline porous materials constructed from metal ions or clusters connected by organic ligands. rsc.org Their high surface area, tunable pore sizes, and the potential for incorporating catalytically active sites make them highly attractive for catalysis. mdpi.comnih.gov The dicarboxylate functionality of this compound allows it to act as a linker, bridging metal centers to form extended, porous networks. The N-oxide group can either coordinate to the metal centers or remain as a functional group within the pores, potentially influencing the catalytic activity.

While the synthesis of MOFs using this compound as a primary linker is not yet extensively documented, the use of its parent compound, 2,4-pyridinedicarboxylic acid (lutidinic acid), and other isomers in MOF construction is well-established. researchgate.netrsc.org These MOFs have shown promise in various applications, including gas storage and catalysis. For instance, Co(II)-based MOFs constructed with polycarboxylic acid ligands have been investigated as efficient electrocatalysts for the oxygen reduction reaction. rsc.org It is conceivable that MOFs derived from this compound could exhibit unique catalytic properties due to the presence of the N-oxide functionality.

The table below summarizes the catalytic applications of MOFs derived from related polycarboxylic acid ligands.

MOF Catalyst SystemLigand(s)Metal IonCatalytic ApplicationReference
Co(II)-MOFs2,4,6-tris(4-pyridyl)-1,3,5-triazine, various polycarboxylic acidsCo(II)Oxygen Reduction Reaction rsc.org
Zr- and Hf-based MOFs1,3,6,8-tetrakis(p-benzoate)pyreneZr(IV), Hf(IV)Cycloaddition of CO2 to epoxides nih.gov
Mn-Fe-MOFNot specifiedMn(II), Fe(III)Selective Catalytic Reduction of NOx mdpi.com

These examples highlight the potential for designing catalytically active MOFs using functionalized pyridine dicarboxylic acids like this compound.

Catalytic Activity in Oxidation Reactions (e.g., Baeyer-Villiger Oxidation)

Pyridine N-oxide derivatives and their metal complexes have been investigated as catalysts for various oxidation reactions. The N-oxide group itself can act as an oxidant or as a co-catalyst in oxidation processes. nih.gov The primary interest in the catalytic context, however, lies in the use of this compound as a ligand to create robust and selective oxidation catalysts.

One of the most significant areas of application for related compounds is in the Baeyer-Villiger oxidation. researchgate.netmdpi.comuj.edu.pl This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone, a transformation of considerable industrial importance. wikipedia.orgsigmaaldrich.com While traditionally carried out with peroxyacids, there is a growing interest in developing catalytic versions that use greener oxidants like molecular oxygen or hydrogen peroxide. nih.gov

Research has shown that peroxidomolybdate complexes, formed by reacting molybdenum sources with hydrogen peroxide and organic ligands like dicarboxypyridine acids, are effective catalysts for the Baeyer-Villiger oxidation of cyclohexanone (B45756) to ε-caprolactone. researchgate.netmdpi.comuj.edu.pl For example, a potassium oxidodiperoxidomolybdate complex with 3,5-dicarboxylicpyridine acid (an isomer of the title compound) has been reported as a very efficient catalyst for this reaction. researchgate.netmdpi.com

The table below presents results from a study on the Baeyer-Villiger oxidation of cyclohexanone using various peroxidomolybdate catalysts, including those with dicarboxypyridine ligands.

CatalystLigandConversion of Cyclohexanone (%)Selectivity to ε-caprolactone (%)Reference
K35dcpa3,5-dicarboxylicpyridine acidNot specifiedNot specified mdpi.com
K26dcpa2,6-dicarboxylicpyridine acidNot specifiedNot specified mdpi.com

Although specific data for a catalyst derived from this compound is not available in these studies, the results for its isomers strongly suggest its potential in forming catalytically active species for oxidation reactions. The electronic and steric differences imparted by the 2,4-substitution pattern could lead to catalysts with novel reactivity and selectivity profiles.

Catalysis in Organic Transformations

The application of catalysts derived from this compound is not limited to oxidation reactions. The versatility of this ligand allows for its potential use in a broad spectrum of organic transformations. Metal complexes are central to many catalytic processes, including C-C bond formation, hydrogenations, and polymerization reactions. imperial.ac.ukunibo.it

The ability of this compound to form stable and well-defined coordination environments around a metal center is key to its potential in these areas. For example, in reactions like the Suzuki or Heck coupling, the ligand can influence the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle.

While direct examples of using this compound in these transformations are yet to be widely reported, the broader class of pyridine carboxylic acids and their derivatives have found applications. For instance, metal complexes of dipicolinic acid (2,6-pyridinedicarboxylic acid) are used as catalysts in various organic reactions. atamanchemicals.com Furthermore, a recent study on metal complexes containing 2,3-pyridinedicarboxylic acid indicated their potential for catalytic applications, which were under further investigation. jcmimagescasereports.org This suggests a promising avenue of research for the 2,4-isomer N-oxide.

Potential areas for the application of catalysts based on this compound include:

Cross-coupling reactions: The ligand could stabilize palladium or nickel catalysts for Suzuki, Heck, and Sonogashira couplings.

Polymerization: Metal complexes could act as initiators for ring-opening polymerization of lactones or other monomers. imperial.ac.uk

Asymmetric catalysis: Chiral metal complexes incorporating this compound or its derivatives could be developed for enantioselective transformations.

Further research is needed to synthesize and screen catalysts based on this compound for these and other important organic transformations.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to improving the catalyst's performance. Mechanistic investigations typically involve a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling. For catalysts incorporating this compound, such studies would aim to elucidate the role of the ligand in the catalytic cycle.

Key aspects to investigate would include:

Coordination mode: Determining how the ligand binds to the metal center under reaction conditions and whether the N-oxide and/or one or both carboxylate groups are involved.

Role of the N-oxide: Investigating whether the N-oxide group participates directly in the reaction (e.g., as an internal oxidant) or acts as a spectator ligand, influencing the electronic properties of the metal center. In some cobalt-catalyzed water oxidation reactions, ligand oxidation has been shown to be a key step in the catalytic cycle. rsc.org

Intermediate stabilization: Assessing the ability of the ligand to stabilize key catalytic intermediates, thereby lowering the activation energy of the reaction.

Substrate interaction: Studying how the ligand framework influences the approach and binding of the substrate to the active site.

In the context of the Baeyer-Villiger oxidation catalyzed by peroxidomolybdate complexes, the mechanism is thought to involve the formation of a highly reactive molybdenum-peroxo species. researchgate.netuj.edu.pl The organic ligand, such as a dicarboxypyridine derivative, plays a crucial role in stabilizing this species and modulating its reactivity. The mechanism of the Baeyer-Villiger oxidation itself proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the ketone substituents determining the regioselectivity of the reaction. wikipedia.org

Detailed mechanistic studies on catalytic systems containing this compound would provide valuable insights into structure-activity relationships and guide the design of more efficient and selective catalysts for a variety of chemical transformations.

Biological Research Perspectives Mechanistic and in Vitro Studies

Inhibition of Enzyme Systems

The primary mechanism through which 2,4-Dicarboxypyridine 1-oxide and its analogues exert their biological effects is through the competitive inhibition of a large family of enzymes. This inhibition is rooted in their structural similarity to a crucial metabolic intermediate.

This compound is recognized for its activity as an inhibitor of histone lysine (B10760008) demethylases (KDMs), specifically targeting members of the Jumonji C (JmjC) domain-containing family. These enzymes are critical regulators of gene expression, and their inhibition can profoundly impact cellular behavior. The compound has shown inhibitory action against JMJD2A and JMJD2C.

Its parent compound, 2,4-PDCA, is a well-characterized inhibitor of multiple JmjC histone demethylases. chemicalbook.com It demonstrates broad-spectrum activity, targeting several KDM families including KDM4, KDM5, and KDM6. researchgate.net This inhibitory profile highlights its role as a tool for studying epigenetic mechanisms. chemicalbook.comresearchgate.netcaymanchem.com Specific inhibitory concentrations (IC50) have been determined for 2,4-PDCA against various KDM subtypes, illustrating its potency. For instance, the IC50 value for KDM4E is reported to be 1.4 µM, while for KDM5B it is 3 µM. chemicalbook.comglpbio.comadooq.combiocrick.com

Inhibitory Activity (IC50) of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) Against Histone Lysine Demethylases (KDMs)
Enzyme TargetAlternative Name(s)Reported IC50 Value (µM)Reference
KDM4EJMJD2E1.4 chemicalbook.comresearchgate.netglpbio.comadooq.combiocrick.com
KDM5BJARID1B, PLU13 chemicalbook.comglpbio.comadooq.combiocrick.com
JMJD2AKDM4AInhibitor chemicalbook.comglpbio.com
JMJD2CKDM4CInhibitor chemicalbook.comglpbio.com
KDM6AUTXInhibitor chemicalbook.comresearchgate.netglpbio.com

The histone lysine demethylases inhibited by this compound belong to a larger superfamily of enzymes known as 2-oxoglutarate (2-OG)-dependent dioxygenases. nih.govnih.gov These enzymes require 2-OG, iron (II), and molecular oxygen to carry out their catalytic functions, which include various hydroxylation and demethylation reactions. nih.gov

2,4-PDCA, the parent of the title compound, is established as a broad-spectrum inhibitor of 2-OG oxygenases. nih.govnih.gov Its inhibitory action is based on its ability to function as a structural mimic of the co-substrate 2-OG. caymanchem.comnih.gov By competing with 2-OG for the active site of these enzymes, it effectively blocks their catalytic activity. nih.gov This broad-spectrum inhibition extends beyond histone demethylases to other 2-OG-dependent enzymes, such as prolyl hydroxylases. caymanchem.com

Molecular Interactions with Biological Targets

Understanding the precise molecular interactions between this compound and its enzyme targets is key to explaining its inhibitory function and for the rational design of more selective compounds.

The mode of action for this class of inhibitors is competitive inhibition through mimicry of the 2-oxoglutarate co-substrate. caymanchem.comnih.gov The dicarboxylate structure is crucial for binding to the enzyme's active site. Crystallographic studies of the related 2,4-PDCA have provided detailed insights into this interaction. The molecule occupies the 2-OG binding site, where its carboxyl groups coordinate with the active site Fe(II) ion in a bidentate manner, meaning two of its atoms bond to the iron. researchgate.net This chelation of the catalytic iron is a conserved feature among inhibitors of 2-OG oxygenases and is essential for preventing the enzyme from proceeding with its catalytic cycle. researchgate.netcaymanchem.com

Structural analyses have confirmed this binding mode in several JmjC demethylases. For example, the binding mode of 2,4-PDCA is reportedly conserved between KDM4A/C and KDM5B. researchgate.net Furthermore, crystallographic studies with the enzyme JMJD5 have shown that derivatives of 2,4-PDCA bind in the substrate-binding pocket, sometimes through an induced-fit mechanism. nih.gov

By inhibiting histone lysine demethylases, this compound and its parent compound directly modulate epigenetic pathways. Histone methylation is a critical post-translational modification that alters chromatin structure and regulates gene transcription. Specific methylation marks on histone tails, such as the trimethylation of histone H3 at lysine 4 (H3K4me3) or lysine 27 (H3K27me3), are associated with either active or repressed gene states.

The JMJD2/KDM4 family of enzymes, which are targets of this inhibitor class, specifically demethylate trimethylated histone residues. glpbio.com For example, KDM5B is an H3K4me3/me2-specific demethylase. chemicalbook.comglpbio.com By inhibiting these enzymes, this compound can prevent the removal of these methyl marks, thereby altering gene expression profiles. This can lead to the suppression of tumor growth or the modulation of inflammatory responses. glpbio.com For instance, the inhibition of KDM6A, which removes the repressive H3K27me3 mark from genes like the retinoblastoma (Rb) tumor suppressor, can influence cell cycle control. researchgate.net

Cellular Research in In Vitro Models

The enzymatic inhibition observed in biochemical assays translates to measurable effects in various in vitro cellular models. These studies provide a crucial link between molecular action and potential physiological outcomes.

Research has demonstrated that this compound possesses anticancer potential, showing the ability to inhibit the proliferation of several tumor cell lines, including colorectal adenocarcinoma (SW620) and hepatocellular carcinoma (HEP G2). The parent compound, 2,4-PDCA, has also been shown to inhibit the decrease of global H3K4me3 levels in U2-OS osteosarcoma cells that were transfected to overexpress KDM5B. glpbio.combiocrick.com

Beyond oncology, these compounds have been studied in models of vascular disease. In high glucose-treated vascular smooth muscle cells (VSMCs), 2,4-PDCA inhibited JMJD2A, which in turn suppressed cell proliferation and migration. glpbio.combiocrick.com It also reduced the expression and production of pro-inflammatory cytokines such as MCP-1 and IL-6 in these cells. glpbio.com

Summary of In Vitro Cellular Effects
CompoundCell Line / ModelObserved EffectsReference
This compoundSW620 (Colorectal Adenocarcinoma)Inhibition of cell proliferation
This compoundHEP G2 (Hepatocellular Carcinoma)Inhibition of cell proliferation
This compoundVascular Smooth Muscle Cells (VSMCs)Inhibition of pro-inflammatory cytokine production (IL-6, MCP-1)
2,4-Pyridinedicarboxylic Acid (2,4-PDCA)U2-OS (Osteosarcoma)Inhibited the decrease of H3K4me3 levels in KDM5B-overexpressing cells glpbio.combiocrick.com
2,4-Pyridinedicarboxylic Acid (2,4-PDCA)Vascular Smooth Muscle Cells (VSMCs)Inhibited high glucose-induced proliferation and migration glpbio.combiocrick.com

Effects on Cellular Proliferation in Specific Cell Lines

The impact of this compound and its related compound, 2,4-pyridinedicarboxylic acid (2,4-PDCA), on cellular proliferation has been investigated in various cell lines, revealing inhibitory effects that are often linked to their role as enzyme inhibitors.

In a study involving high-glucose (HG)-treated vascular smooth muscle cells (VSMCs), 2,4-PDCA demonstrated a concentration-dependent inhibition of HG-induced proliferation. chemicalbook.com This suggests a potential role for the compound in mitigating the excessive cell growth associated with conditions like diabetic vascular disease. chemicalbook.com Furthermore, in diabetic rats with carotid artery injuries, administration of 2,4-PDCA led to a reduction in the percentage of proliferating cell nuclear antigen (PCNA)-positive cells in the neointima, further supporting its anti-proliferative capacity in vivo. chemicalbook.com

The anti-proliferative activity of related compounds has also been explored in cancer cell lines. For instance, peroxidomolybdenum compounds, some incorporating dicarboxylic pyridine (B92270) acids, were tested against human tumor cell lines, including colorectal adenocarcinoma (SW620), LoVo, and hepatocellular carcinoma (HEP G2). mdpi.com The anti-proliferative effects were quantified by determining the IC50 values, which represent the concentration of a compound required to inhibit cell proliferation by 50%. mdpi.com One of the newly synthesized compounds, K35dcpa, which contains a 3,5-dicarboxypyridine acid N-oxide moiety, was among those tested for biological activity. mdpi.com Another study highlighted the anti-proliferative potential of this compound against tumor cell lines such as colorectal adenocarcinoma (SW620) and hepatocellular carcinoma (HEP G2), with its efficacy in reducing tumor cell viability being a key finding.

It is important to note that the core structure, 2,4-pyridinedicarboxylic acid, is recognized as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases. chemicalbook.com This inhibitory action is a key mechanism underlying its effects on cell proliferation.

Table 1: Effects of 2,4-Dicarboxypyridine Derivatives on Cellular Proliferation

Compound/DerivativeCell LineEffect
2,4-pyridinedicarboxylic acid (2,4-PDCA)High-glucose-treated vascular smooth muscle cells (VSMCs)Concentration-dependent inhibition of proliferation chemicalbook.com
2,4-pyridinedicarboxylic acid (2,4-PDCA)Diabetic rat carotid arteriesReduced percentage of PCNA-positive cells in neointima chemicalbook.com
Peroxidomolybdenum compounds (including dicarboxylic pyridine acid derivatives)SW620 (colorectal adenocarcinoma), LoVo, HEP G2 (hepatocellular carcinoma)Anti-proliferative activity (measured by IC50) mdpi.com
This compoundSW620 (colorectal adenocarcinoma), HEP G2 (hepatocellular carcinoma)Inhibition of cell proliferation and reduced tumor cell viability

Alterations in Gene Expression Profiles

The influence of this compound and its analogs on gene expression is intrinsically linked to their ability to inhibit histone demethylases. By doing so, they can alter the epigenetic landscape and consequently modulate the transcription of various genes.

A key target of 2,4-pyridinedicarboxylic acid (2,4-PDCA) is the histone demethylase JMJD2A. chemicalbook.com In high-glucose (HG)-treated vascular smooth muscle cells (VSMCs), 2,4-PDCA was found to reduce the mRNA and protein levels of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and interleukin-6 (IL-6). chemicalbook.com This suggests that by inhibiting JMJD2A, 2,4-PDCA can suppress the expression of inflammatory genes that contribute to vascular pathologies. chemicalbook.com

Furthermore, 2,4-PDCA is an inhibitor of KDM5B, a histone demethylase specific for H3K4me3/me2. chemicalbook.com In U2-OS cells transfected with KDM5B, 2,4-PDCA was shown to inhibit the decrease of H3K4me3, a mark associated with active gene transcription. chemicalbook.com This indicates that the compound can directly influence the histone methylation status at gene promoters, thereby affecting gene expression. chemicalbook.com

A study focusing on a combination of pyridine-2,4-dicarboxylic acid diethyl ester and resveratrol (B1683913) demonstrated a synergistic effect on the hypoxia-inducible factor-1α (HIF-1α) pathway in keratinocytes. nih.gov This combination stabilized the HIF-1α protein and led to an increased expression of HIF-1α target genes. nih.gov HIF-1α is a crucial transcription factor that regulates genes involved in various cellular processes, including angiogenesis and metabolism.

Table 2: Effects of 2,4-Dicarboxypyridine Derivatives on Gene Expression

Compound/DerivativeCell/Tissue TypeTarget/PathwayEffect on Gene Expression
2,4-pyridinedicarboxylic acid (2,4-PDCA)High-glucose-treated vascular smooth muscle cells (VSMCs)JMJD2AReduced mRNA and protein levels of MCP-1 and IL-6 chemicalbook.com
2,4-pyridinedicarboxylic acid (2,4-PDCA)U2-OS cells transfected with KDM5BKDM5BInhibited the decrease of H3K4me3 chemicalbook.com
Pyridine-2,4-dicarboxylic acid diethyl ester (in combination with resveratrol)KeratinocytesHIF-1α pathwayIncreased expression of HIF-1α target genes nih.gov

Structure-Biological Activity Relationships in a Mechanistic Context

The biological activity of this compound and its derivatives is fundamentally governed by their molecular structure, which allows them to interact with specific biological targets, primarily enzymes.

The core structure, 2,4-pyridinedicarboxylic acid (also known as lutidinic acid), is a structural mimic of 2-oxoglutarate (2-OG). selleckchem.comnih.gov This structural similarity enables it to act as a competitive inhibitor for a class of enzymes known as 2-OG oxygenases, which includes histone demethylases. selleckchem.com The two carboxyl groups at positions 2 and 4 of the pyridine ring, along with the nitrogen atom, are crucial for chelating the iron (Fe(II)) cofactor in the active site of these enzymes, thereby blocking their catalytic activity. selleckchem.com The N-oxide group in this compound can further influence the electronic properties and binding affinity of the molecule.

The position of the carboxyl groups on the pyridine ring is a critical determinant of biological activity. For instance, in a study comparing different peroxidomolybdenum compounds, the structure of the organic ligand, including the arrangement of dicarboxylic pyridine acids, was shown to influence their biological activity. mdpi.com The relative position of the carboxyl groups to the nitrogen atom in the aromatic ring can affect how the molecule coordinates with metal centers, as seen in the formation of different complexes with molybdenum. mdpi.com

Furthermore, modifications to the core structure can modulate its activity. For example, pyridine-2,4-dicarboxylic acid diethyl ester, where the carboxylic acid groups are esterified, was shown to be active in stabilizing HIF-1α, especially in combination with resveratrol. nih.gov This suggests that even with modifications to the carboxyl groups, the pyridine N-oxide scaffold can still participate in biologically relevant interactions.

The ability of these compounds to chelate metal ions is a recurring theme in their mechanism of action. selleckchem.com This property is not only relevant for inhibiting iron-dependent enzymes but also for interacting with other metal ions in biological systems. The diverse biological activities reported for these compounds, from anti-proliferative to anti-inflammatory effects, can often be traced back to this fundamental structure-driven mechanism of enzyme inhibition. chemicalbook.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2,4-dicarboxypyridine 1-oxide and its metal complexes?

  • Methodological Answer : Synthesis of this compound derivatives and their metal complexes (e.g., silver(II)) can be achieved using literature protocols for analogous pyridine oxides. For example, silver(II) complexes are prepared by reacting the ligand with AgNO₃ in aqueous or methanolic solutions under controlled pH, followed by crystallization . Characterization typically involves UV-Vis spectroscopy (Agilent Cary 60) to confirm electronic transitions and NMR (Bruker AMX 400) for structural elucidation .

Q. How do the acidic properties (pKa) of this compound influence its reactivity in aqueous solutions?

  • Methodological Answer : The pKa values of pyridine oxides are critical for predicting protonation states and reactivity. While direct pKa data for this compound are scarce, analogs like 4-hydroxypyridine 1-oxide (pKa 2.45) and 4-methoxypyridine 1-oxide (pKa 2.05) suggest that electron-withdrawing substituents (e.g., carboxy groups) lower pKa, enhancing acidity . Potentiometric titration in buffered solutions is recommended for empirical determination.

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Limited toxicological data are available for pyridine oxides, but general precautions include using respiratory protection (N95 masks) to avoid irritation and working in a fume hood. Refer to MSDS guidelines for pyridine 1-oxide derivatives, which highlight the need for gloves and eye protection .

Advanced Research Questions

Q. What spectroscopic techniques are optimal for characterizing the coordination geometry of silver(II) complexes with this compound?

  • Methodological Answer : Solid-state reflectance spectroscopy (400–900 nm) is effective for analyzing d-d transitions in silver(II) complexes, while UV-Vis spectroscopy in solution identifies ligand-to-metal charge transfer bands. NMR can resolve ligand symmetry changes upon coordination. For example, Ag²⁺ complexes of dicarboxypyridines exhibit distinct shifts in aromatic proton signals due to metal-ligand bonding .

Q. How do reaction conditions (e.g., solvent, counterion) affect the stability and reactivity of this compound in halogenation reactions?

  • Methodological Answer : Halogenation efficacy depends on solvent polarity and counterion choice. For instance, reactions of triazine oxides with KBr and 18-crown-6 in chloroform failed to yield brominated products, suggesting inertness of the anion without acidic proton donors . Optimizing proton sources (e.g., HCl) and solvent systems (e.g., DMF) may enhance reactivity.

Q. What mechanisms explain the rearrangement pathways observed in derivatives of this compound under acidic conditions?

  • Methodological Answer : Rearrangements may proceed via dipolar intermediates. For example, diaziridine derivatives form hydrazones through cleavage of the C–N bond, generating a dipolar species that undergoes intramolecular reorganization. Computational modeling (DFT) or isotopic labeling (¹⁵N) can validate proposed pathways .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses?

  • Methodological Answer : Discrepancies often arise from subtle variations in reaction parameters (e.g., temperature, catalyst purity). Systematic replication with controlled variables (e.g., anhydrous solvents, inert atmosphere) is essential. For instance, decomposition observed in benzotriazole 1-oxide synthesis underscores the need for strict temperature control (<40°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.